Fluorescein-PEG6-bis-NHS ester

PROTAC Targeted Protein Degradation Linker SAR

Fluorescein-PEG6-bis-NHS ester is a homobifunctional amine-reactive crosslinker combining a fluorescein fluorophore (ex/em 495/515 nm) with a discrete PEG6 spacer. The PEG6 linker provides empirically optimized end-to-end distance (>3 nm) for PROTAC ternary complex formation—superior to constrained PEG4 variants. Unlike mono-NHS esters, the bis-NHS architecture enables covalent, stable amide bonds for antibody labeling, protein–protein conjugation, and fluorescent tracking. Water-soluble for direct aqueous conjugation. Choose this for reproducible linker length–activity screening and durable conjugate integrity.

Molecular Formula C44H50N4O17S
Molecular Weight 938.9 g/mol
Cat. No. B607479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-PEG6-bis-NHS ester
SynonymsFluorescein-PEG6-bis-NHS ester
Molecular FormulaC44H50N4O17S
Molecular Weight938.9 g/mol
Structural Identifiers
InChIInChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66)
InChIKeyRFQSEQWGGWBICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluorescein-PEG6-bis-NHS ester for PROTAC Synthesis and Bifunctional Bioconjugation


Fluorescein-PEG6-bis-NHS ester (CAS 2055105-59-2) is a homobifunctional amine-reactive crosslinker featuring a fluorescein fluorophore and a discrete hexaethylene glycol (PEG6) spacer flanked by two N-hydroxysuccinimide (NHS) ester groups [1]. With a molecular weight of 938.9 g/mol and excitation/emission maxima of 495/515 nm [2], this compound enables simultaneous fluorescent tracking and covalent crosslinking of primary amine-containing biomolecules . It is primarily positioned as a PEG-based PROTAC linker and bifunctional labeling reagent .

Why Fluorescein-PEG6-bis-NHS ester Cannot Be Interchanged with Shorter PEG Analogs or Mono-NHS Esters


Substituting Fluorescein-PEG6-bis-NHS ester with shorter PEG variants (e.g., PEG4) or mono-functional NHS esters introduces measurable performance liabilities. In PROTAC development, linker length directly modulates ternary complex formation; PEG6 provides an end-to-end distance optimized for typical inter-pocket spans (>3 nm), whereas PEG4 imposes a near-rigid constraint that may fail to bridge distal binding sites [1]. For bifunctional crosslinking, mono-NHS esters lack the second reactive arm required for constructing defined conjugates or ternary complexes, fundamentally altering the intended molecular architecture. Furthermore, fluorescein-NHS ester chemistry yields amide bonds with superior hydrolytic stability compared to the thiourea linkages formed by FITC , a difference that affects long-term conjugate integrity. These structural and functional distinctions preclude simple interchange without compromising experimental outcomes.

Fluorescein-PEG6-bis-NHS ester: Quantitative Differentiation Evidence for Procurement Decisions


PEG6 Spacer Length Optimization for PROTAC Ternary Complex Formation

In PROTAC linker optimization, PEG6 (hexaethylene glycol) occupies a critical position in the conformational space between PEG4 and PEG8, providing an end-to-end distance that accommodates inter-pocket spans exceeding 3 nm in ternary complexes [1]. PEG4 imposes a near-rigid span useful for buried pockets but may fail to bridge distal binding sites; PEG8 provides additional flexibility for targets undergoing large domain rearrangements but increases entropic penalty [1]. Structure–activity relationship studies indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, with corresponding reductions in cellular EC50 values [1].

PROTAC Targeted Protein Degradation Linker SAR

NHS Ester vs FITC: Enhanced Amine Specificity and Conjugate Stability

The NHS ester functional group in Fluorescein-PEG6-bis-NHS ester forms stable amide bonds with primary amines, offering measurable advantages over the isothiocyanate chemistry of FITC. Manufacturer comparative specifications indicate that NHS-fluorescein demonstrates greater specificity toward primary amines in the presence of other nucleophiles and produces conjugates with enhanced linkage stability compared to FITC . FITC forms thiourea bonds which exhibit lower hydrolytic stability over extended storage or under physiological conditions .

Bioconjugation Fluorescent Labeling Antibody Conjugation

Hydrolysis Kinetics of NHS Esters: Operational pH and Temperature Constraints

The NHS ester groups on Fluorescein-PEG6-bis-NHS ester undergo pH- and temperature-dependent hydrolysis that competes with desired amine conjugation. At pH 7.0 and 0°C, the hydrolysis half-life is approximately 4 to 5 hours; at pH 8.6 and 4°C, half-life drops to approximately 10 minutes . Optimal labeling efficiency occurs at pH 8.3–8.5, balancing amine nucleophilicity against hydrolysis rate . These kinetics define the practical reaction window and inform buffer selection protocols .

NHS Ester Chemistry Bioconjugation Optimization Reaction Kinetics

Bis-NHS Bifunctionality Enables Defined Crosslinking Architectures

Fluorescein-PEG6-bis-NHS ester contains two NHS ester groups enabling symmetric crosslinking of amine-containing biomolecules . In PROTAC synthesis, this bifunctionality allows sequential conjugation of E3 ligase ligand and target protein ligand via the PEG6 spacer . Mono-NHS esters (e.g., Fluorescein-PEG6-NHS) lack the second reactive arm and cannot construct the ternary degrader architecture or defined protein-protein crosslinks .

Homobifunctional Crosslinker PROTAC Synthesis Protein Conjugation

Discrete PEG6 Molecular Weight Ensures Reproducible Conjugate Characterization

Unlike polydisperse PEG reagents containing heterogeneous chain-length mixtures, Fluorescein-PEG6-bis-NHS ester is a homogeneous compound with defined molecular weight (938.9 g/mol) and precise spacer arm length . This discrete structure enables accurate characterization of conjugation stoichiometry and batch-to-batch reproducibility . Polydisperse PEG linkers introduce variable hydrodynamic radii and conjugate mass distributions, complicating downstream analytical validation .

PEGylation Conjugate Analysis Quality Control

PEG Spacer Enhances Aqueous Solubility Relative to Non-PEGylated Crosslinkers

The PEG6 spacer in Fluorescein-PEG6-bis-NHS ester confers water solubility that non-PEGylated crosslinkers lack. Comparative analysis of PEGylated versus non-PEGylated bis-NHS esters demonstrates that PEG-containing linkers (e.g., Bis-PEG5-NHS ester) are water-soluble, whereas non-PEGylated analogs such as DSS (disuccinimidyl suberate) are water-insoluble and require organic co-solvents . This solubility difference directly impacts reaction compatibility with proteins and biomolecules requiring aqueous buffers .

Bioconjugation Solubility Crosslinker Design Aqueous Compatibility

Fluorescein-PEG6-bis-NHS ester: Evidence-Based Application Scenarios for Procurement Planning


PROTAC Linker Screening and Ternary Complex Optimization

As a PEG6-based PROTAC linker, this compound enables systematic evaluation of linker length on degradation efficiency. The PEG6 spacer provides the empirically optimized balance between PEG4 (constrained reach) and PEG8 (increased flexibility) for bridging E3 ligase and target protein binding pockets exceeding 3 nm separation [1]. Its bifunctional NHS ester architecture supports sequential conjugation of E3 ligase ligand and target protein ligand , enabling rapid parallel screening of linker length–activity relationships.

Homobifunctional Fluorescent Crosslinking of Proteins and Antibodies

The bis-NHS ester configuration enables symmetric crosslinking of primary amine-containing biomolecules while simultaneously incorporating a fluorescent tracer [1]. Applications include constructing defined protein–protein conjugates, stabilizing protein complexes for structural analysis, and generating fluorescently labeled crosslinked species for tracking interaction dynamics. The discrete PEG6 molecular weight ensures reproducible conjugate characterization .

Aqueous-Phase Bioconjugation Requiring Water-Soluble Crosslinkers

The PEG6 spacer confers water solubility that non-PEGylated bis-NHS crosslinkers (e.g., DSS) lack [1]. This enables conjugation reactions directly in aqueous buffers without organic co-solvents that risk protein denaturation. Applications include labeling of antibodies, peptides, and amine-modified oligonucleotides under physiological conditions with optimized pH control (pH 8.3–8.5) to maximize conjugation efficiency while minimizing NHS ester hydrolysis .

Fluorescent Tracking in Bifunctional Conjugate Characterization

The integrated fluorescein fluorophore (ex/em 495/515 nm) enables direct spectroscopic monitoring of conjugation progress and conjugate purification without requiring secondary detection reagents [1]. In PROTAC development, this facilitates tracking of linker incorporation and assessment of conjugate stoichiometry during synthetic workflows. The amide bond formed via NHS ester chemistry provides superior stability compared to FITC-derived thiourea linkages .

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